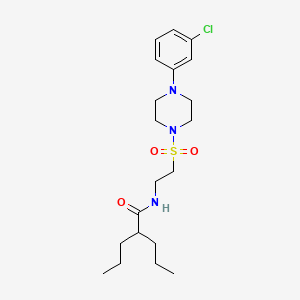
N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-propylpentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of piperazine derivatives, which are part of the structure of the compound, has been a subject of research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of “N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-propylpentanamide” is complex, allowing for diverse applications, serving as a catalyst, drug precursor, or even in material synthesis.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .
科学的研究の応用
Adenosine A2B Receptor Antagonists Development
A study by Borrmann et al. (2009) involved the development and characterization of adenosine A2B receptor antagonists. They designed a series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, leading to compounds with subnanomolar affinity and high selectivity for A2B receptors. This research suggests potential applications in treating conditions mediated by the A2B receptor, such as inflammatory and cardiovascular diseases. The study also introduced a new radioligand with a K(i) value of 0.553 nM, indicating its utility in pharmacological research for selective labeling of A2B receptors (Borrmann et al., 2009).
Alzheimer’s Disease Drug Candidates
Rehman et al. (2018) synthesized a series of new N-substituted derivatives to evaluate potential drug candidates for Alzheimer’s disease. This study underscores the relevance of N-substituted derivatives in the development of therapeutic agents against neurodegenerative diseases. The enzyme inhibition activity against acetylcholinesterase was screened, suggesting the compound's potential in Alzheimer’s disease treatment (Rehman et al., 2018).
Anticancer Activity
Mallesha et al. (2012) synthesized a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated their antiproliferative activity against human cancer cell lines. Compounds from this series exhibited significant activity, suggesting their potential as anticancer agents. This research highlights the application of such derivatives in developing treatments for various cancers (Mallesha et al., 2012).
Anticancer and Antituberculosis Studies
Mallikarjuna et al. (2014) focused on synthesizing derivates for evaluating their anticancer and antituberculosis properties. This study illustrates the compound's versatility in addressing both infectious diseases and cancer, showcasing the broad spectrum of potential therapeutic applications (Mallikarjuna et al., 2014).
Melanocortin-4 Receptor Ligands
Research on piperazinebenzylamine derivatives from various carboxylic acids and their S-oxide and sulfone derivatives showed binding affinities at the human melanocortin-4 receptor. This study, by Tran et al. (2008), highlights the application in developing treatments targeting metabolic disorders, including obesity and diabetes, by modulating the melanocortin-4 receptor pathway (Tran et al., 2008).
特性
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-2-propylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32ClN3O3S/c1-3-6-17(7-4-2)20(25)22-10-15-28(26,27)24-13-11-23(12-14-24)19-9-5-8-18(21)16-19/h5,8-9,16-17H,3-4,6-7,10-15H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONEFHPRMFJCDPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2579382.png)
![(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-ethoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2579383.png)
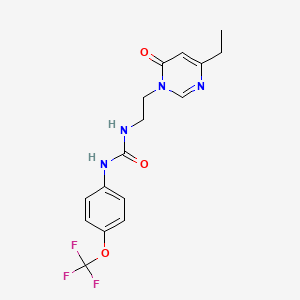
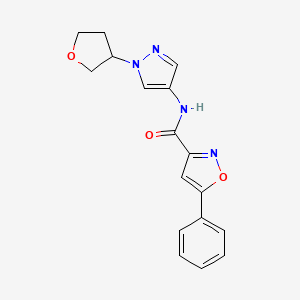
![4-[(2-Pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)sulfonyl]morpholine](/img/structure/B2579386.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyl)acetamide](/img/structure/B2579388.png)

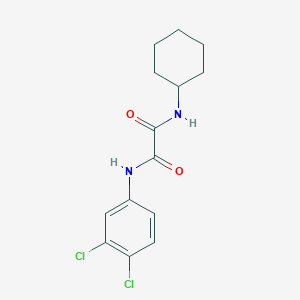
![2-cyclohexyl-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2579393.png)
![2-chloro-N-[2-(3-piperidin-1-ylsulfonylphenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide](/img/structure/B2579398.png)
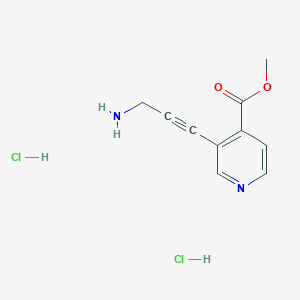
![1-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2579402.png)
![N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide](/img/structure/B2579404.png)